Lumichrome

Description

This compound has been reported in Streptomyces, Zea mays, and other organisms with data available.

structure

Structure

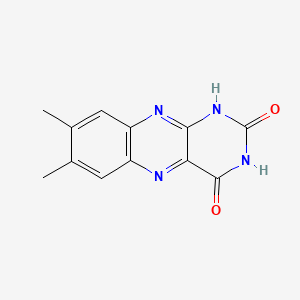

2D Structure

3D Structure

Properties

IUPAC Name |

7,8-dimethyl-1H-benzo[g]pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c1-5-3-7-8(4-6(5)2)14-10-9(13-7)11(17)16-12(18)15-10/h3-4H,1-2H3,(H2,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTJUVIJVLLGSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C3C(=N2)C(=O)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148600 | |

| Record name | 7,8-Dimethylalloxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086-80-2 | |

| Record name | Lumichrome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dimethylalloxazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001086802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumichrome | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lumichrome | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,8-Dimethylalloxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUMICHROME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99U1UDJ2HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>300 °C | |

| Record name | Lumichrome | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

what is the chemical structure of Lumichrome

Introduction

Lumichrome (7,8-Dimethylalloxazine) is a yellow, crystalline solid and a fluorescent photoproduct resulting from the degradation of riboflavin (Vitamin B2) in acidic or neutral solutions.[1][2] It is recognized as a natural metabolite of riboflavin and has been identified in various organisms, including certain microbes and plants.[3][4][5] this compound is an effective photosensitizer and fluorescent dye, and recent research has highlighted its potential in pharmacology, including its role in inhibiting cancer cell growth and inducing apoptosis.[6][7] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological significance.

Chemical Identity and Structure

This compound is classified as a flavin, a class of organic compounds characterized by a tricyclic isoalloxazine ring system.[8] Its core structure is a benzo[g]pteridine-2,4-dione moiety with two methyl groups at the 7 and 8 positions.[1][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 7,8-dimethyl-1H-benzo[g]pteridine-2,4-dione | [1] |

| CAS Number | 1086-80-2 | [1] |

| Molecular Formula | C₁₂H₁₀N₄O₂ | [1][2][9][10] |

| SMILES | CC1=CC2=C(C=C1C)N=C3C(=N2)C(=O)NC(=O)N3 | [1] |

| InChI | 1S/C12H10N4O2/c1-5-3-7-8(4-6(5)2)14-10-9(13-7)11(17)16-12(18)15-10/h3-4H,1-2H3,(H2,14,15,16,17,18) | [1] |

| InChIKey | ZJTJUVIJVLLGSP-UHFFFAOYSA-N |[1] |

Caption: 2D chemical structure of this compound (7,8-dimethyl-1H-benzo[g]pteridine-2,4-dione).

Physicochemical Properties

This compound is a stable solid under normal conditions, though it is incompatible with strong oxidizing agents.[2] It is combustible and typically appears as a pale yellow to yellow solid.[2] Its solubility is limited in many common solvents but is slightly soluble in aqueous bases, DMSO (with heating), and methanol.[2][4][11]

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 242.23 g/mol | [1][2][9] |

| Monoisotopic Mass | 242.08037557 Da | [1] |

| Melting Point | >300 °C | [1][9] |

| pKa | 10.02 ± 0.70 (Predicted) | [2] |

| λmax (UV/Vis) | 219, 248, 335, 384 nm | [3][4] |

| Appearance | Pale Yellow to Yellow Solid | [2] |

| Solubility | Slightly soluble in aqueous base, DMSO (heated), methanol |[2][4][11] |

Experimental Protocols

1. Formation of this compound from Riboflavin

This compound is famously formed via the photolysis (photodegradation) of riboflavin in acidic or neutral aqueous solutions.[1][2] This process involves the irreversible photodegradation of the ribityl side chain of riboflavin.

Caption: Workflow for the formation of this compound from Riboflavin via photolysis.

2. Laboratory Synthesis of this compound

A common laboratory synthesis involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with alloxan monohydrate.[12]

-

Reactants:

-

Alloxan monohydrate (0.62 mmol)

-

4,5-dimethyl-1,2-phenylenediamine (0.62 mmol)

-

p-toluenesulfonic acid (0.62 mmol)

-

-

Procedure:

-

A mixture of the three reactants is placed in a 10 mL stainless steel grinding jar containing one 12 mm stainless steel ball.

-

The mixture is milled for one hour at a frequency of 30 Hz.

-

Following milling, the reaction mixture is washed with methanol and filtered.

-

The resulting product is collected as a yellow solid.[12]

-

3. Purification Protocol

A standard method for purifying this compound is through recrystallization.

-

Solvent: Glacial acetic acid.

-

Procedure:

-

Dissolve the crude this compound solid in a minimal amount of hot glacial acetic acid.

-

Allow the solution to cool slowly to facilitate the formation of crystals.

-

Collect the crystals by filtration.

-

Repeat the recrystallization process a second time to ensure high purity.

-

Dry the purified crystals at 100°C under vacuum.[2]

-

Biological Significance and Signaling Pathways

This compound is more than a simple degradation product; it is a biologically active molecule. It acts as a rhizosphere signal molecule that can alter seedling development and can activate the LasR bacterial quorum-sensing receptor.[3] More recently, this compound has been identified as an inhibitor of human lung cancer cell growth, inducing apoptosis through a p53-dependent mechanism.[6][7][13] It also inhibits the AKT/β-catenin signaling pathway, which is crucial for cell survival and proliferation.[6]

Caption: this compound's role in inducing apoptosis and inhibiting cell survival pathways.

References

- 1. This compound | C12H10N4O2 | CID 5326566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1086-80-2 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | CAS#:1086-80-2 | Chemsrc [chemsrc.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. 1086-80-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. glpbio.com [glpbio.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. This compound | TargetMol [targetmol.com]

physical and chemical properties of 7,8-dimethylalloxazine

An In-depth Technical Guide to 7,8-Dimethylalloxazine

This technical guide provides a comprehensive overview of the , also known as lumichrome. It is intended for researchers, scientists, and drug development professionals who are interested in the fundamental characteristics and biological activities of this compound. This document summarizes key quantitative data, outlines experimental protocols for its synthesis and characterization, and visualizes its role in bacterial quorum sensing.

Core Physical and Chemical Properties

7,8-Dimethylalloxazine is a yellow fluorescent compound that is a photolytic degradation product of riboflavin (Vitamin B2). It is also produced by various microorganisms and plants.

Quantitative Data Summary

The following table summarizes the key .

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₄O₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 242.24 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | >300 °C | --INVALID-LINK-- |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in methanol | --INVALID-LINK-- |

| pKa (Predicted) | 10.02 ± 0.70 | --INVALID-LINK-- |

| UV-Vis Absorption Maxima (λmax) | 219, 248, 335, 384 nm | --INVALID-LINK-- |

| Appearance | Light yellow to amber to dark green powder/crystal | --INVALID-LINK-- |

| CAS Number | 1086-80-2 | --INVALID-LINK--, --INVALID-LINK-- |

Experimental Protocols

This section details the experimental procedures for the synthesis of 7,8-dimethylalloxazine and generalized protocols for the determination of its key physical and chemical properties.

Synthesis of 7,8-Dimethylalloxazine

A common method for the synthesis of 7,8-dimethylalloxazine involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with alloxan.

Materials:

-

4,5-dimethyl-1,2-phenylenediamine

-

Alloxan monohydrate

-

Glacial acetic acid

-

Boric acid

-

Deionized water

-

Diethyl ether

-

Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 4,5-dimethyl-1,2-phenylenediamine in glacial acetic acid.

-

Add a catalytic amount of boric acid to the solution.

-

Separately, dissolve alloxan monohydrate in a minimal amount of glacial acetic acid.

-

Slowly add the alloxan solution to the 4,5-dimethyl-1,2-phenylenediamine solution while stirring under a nitrogen atmosphere at room temperature.

-

Continue stirring the reaction mixture at room temperature for the time specified in the referenced literature.

-

Upon completion of the reaction, a precipitate of 7,8-dimethylalloxazine will form.

-

Collect the product by vacuum filtration.

-

Wash the collected solid sequentially with glacial acetic acid, deionized water, and diethyl ether to remove unreacted starting materials and byproducts.

-

Dry the purified product under vacuum to obtain 7,8-dimethylalloxazine as a powder.

Determination of Melting Point

Apparatus:

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Finely powder a small amount of dry 7,8-dimethylalloxazine.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. Given the high melting point of >300 °C, a specialized high-temperature apparatus may be required.

UV-Vis Absorption Spectroscopy

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Appropriate solvent (e.g., ethanol)

Procedure:

-

Prepare a stock solution of 7,8-dimethylalloxazine of a known concentration in the chosen solvent (e.g., ethanol).

-

From the stock solution, prepare a series of dilutions to a concentration suitable for UV-Vis analysis (typically in the micromolar range).

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Record the baseline spectrum of the solvent.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Scan the absorbance of the sample solution over the desired wavelength range (e.g., 200-600 nm).

-

Identify the wavelengths of maximum absorbance (λmax).

Biological Activity and Signaling Pathway

7,8-Dimethylalloxazine (this compound) has been identified as a signaling molecule in bacterial communication, specifically in quorum sensing. It acts as an agonist of the LasR receptor in Pseudomonas aeruginosa.

Activation of LasR Quorum Sensing Pathway

The following diagram illustrates the proposed mechanism of LasR activation by 7,8-dimethylalloxazine.

Caption: Activation of the LasR quorum sensing receptor by 7,8-dimethylalloxazine.

This pathway illustrates that 7,8-dimethylalloxazine can enter the bacterial cytoplasm and bind to the inactive LasR receptor. This binding induces a conformational change, leading to the activation of the receptor. The active LasR-lumichrome complex can then bind to the promoter of the lasI gene, leading to the synthesis of LasI synthase, which in turn catalyzes the production of N-acyl-homoserine lactones (AHLs), the native signaling molecules. The activated LasR complex also promotes the expression of other target genes involved in virulence and biofilm formation.[1][2][3][4]

In addition to its role in bacterial signaling, 7,8-dimethylalloxazine has been shown to elicit developmental changes in plants, including promoting growth at low concentrations.[5][6] The exact signaling pathways in plants are still under investigation but may involve cross-talk with phytohormone signaling.[6]

References

- 1. The vitamin riboflavin and its derivative this compound activate the LasR bacterial quorum-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. The vitamin riboflavin and its derivative this compound activate the LasR bacterial quorum sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Rhizosphere ecology of this compound and riboflavin, two bacterial signal molecules eliciting developmental changes in plants [frontiersin.org]

- 6. Rhizosphere ecology of this compound and riboflavin, two bacterial signal molecules eliciting developmental changes in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Lumichrome in Plant-Microbe Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumichrome, a photodegradation product of riboflavin (vitamin B2), is emerging as a significant signaling molecule in the intricate communication between plants and microbes. Initially identified as a product of rhizobial exudates, this compound has demonstrated a remarkable capacity to influence plant growth, development, and responses to both symbiotic and pathogenic organisms. At nanomolar concentrations, it can elicit profound changes in root architecture, shoot biomass, and physiological processes such as stomatal conductance and photosynthesis.[1][2][3][4] This technical guide provides an in-depth exploration of the current understanding of this compound's role in plant-microbe interactions, consolidating quantitative data, detailing experimental methodologies, and visualizing the known signaling interactions. This document is intended to serve as a comprehensive resource for researchers investigating novel plant biostimulants, microbe-derived signaling molecules, and new targets for crop improvement and protection.

Introduction: this compound as a Rhizosphere Signal

The rhizosphere, the narrow zone of soil surrounding plant roots, is a dynamic environment teeming with microbial life. Communication between plants and microbes in this zone is critical for nutrient cycling, plant health, and overall ecosystem productivity. This communication is largely mediated by a diverse array of chemical signals. This compound has been identified as one such signal, exuded by various soil bacteria, including symbiotic nitrogen-fixing rhizobia.[1][2][3][4]

This compound's influence extends to both monocotyledonous and dicotyledonous plants, suggesting a conserved mechanism of perception and response.[1][2] Its effects are concentration-dependent, with low nanomolar concentrations generally promoting growth and higher concentrations sometimes leading to inhibitory effects.[1][3][4] This dose-dependent activity underscores its role as a potent signaling molecule.

Quantitative Effects of this compound on Plant Physiology and Growth

The application of this compound to various plant species has been shown to elicit a range of quantifiable physiological and developmental responses. These effects highlight its potential as a plant growth-promoting agent.

Table 1: Effects of this compound on Plant Growth Parameters

| Plant Species | This compound Concentration | Effect | Reference |

| Alfalfa (Medicago sativa) | 3 nM | 11-30% increase in root respiration; 8-18% increase in plant growth. | [2] |

| Cowpea (Vigna unguiculata) | 5 nM | Early initiation of trifoliate leaves, expansion of unifoliate and trifoliate leaves, increased stem elongation, leading to increased shoot and total biomass. | [1][2] |

| Soybean (Glycine max) | 5 nM | Early initiation of trifoliate leaves, expansion of unifoliate and trifoliate leaves, increased stem elongation, leading to increased shoot and total biomass. | [1][2] |

| Soybean (Glycine max) | 10⁻⁶ M (Foliar) | Significant increase in shoot and total dry matter yield. | [1][2] |

| Sorghum (Sorghum bicolor) | 5 nM | Marked increase in root growth; increased leaf area, shoot, and total biomass. | [1][2] |

| Millet (Pennisetum glaucum) | 5 nM | Marked increase in root growth. | [1][2] |

| Arabidopsis thaliana | 5 nM | Enhanced plant growth through increased cell division and turgor-driven cell expansion. | [5] |

| General | 50 nM | Depressed root development and reduced growth of unifoliate and second trifoliate leaves. | [1][3][4] |

Table 2: Effects of this compound on Plant Physiological Parameters

| Plant Species | This compound Concentration | Physiological Effect | Reference |

| Cowpea, Lupin | 10 nM | Increased stomatal conductance and leaf transpiration. | [2][4] |

| Bambara groundnut, Soybean, Maize | 10 nM | Decreased stomatal conductance and leaf transpiration. | [2][4] |

| Maize | 10 nM | 20% increase in root respiration. | [4] |

This compound Signaling in Plants: A Hypothesized Network

The precise molecular pathway of this compound signaling in plants is not yet fully elucidated. However, evidence strongly suggests a complex interplay with established plant hormone signaling pathways, particularly those of abscisic acid (ABA) and ethylene.

Exogenous application of this compound has been shown to produce identical effects on stomatal functioning as ABA, indicating a molecular cross-talk between the two signaling pathways.[1][3][6] It is hypothesized that this compound may trigger the biosynthesis of classical phytohormones, which in turn mediate the observed developmental changes.[3][6]

In studies with Lotus japonicus and tomato, this compound treatment led to significant changes in the expression of genes associated with symbiosis, starch metabolism, and ethylene metabolism.[1][7] This suggests that this compound signaling likely integrates with these fundamental plant processes.

Diagram 1: Hypothesized this compound Signaling Crosstalk

Caption: Hypothesized signaling crosstalk of this compound in plants.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on plant-microbe interactions.

Plant Growth Promotion Assay

This protocol outlines a general method for assessing the effect of this compound on plant growth.

Diagram 2: Experimental Workflow for Plant Growth Promotion Assay

Caption: Workflow for assessing plant growth promotion by this compound.

Methodology:

-

Seed Sterilization: Surface sterilize seeds of the chosen plant species (e.g., Arabidopsis thaliana, soybean) using a standard protocol (e.g., 70% ethanol for 1 minute followed by 10% bleach with Tween 20 for 10 minutes, and then rinsed 3-5 times with sterile distilled water).

-

Germination: Germinate seeds on a sterile solid medium (e.g., Murashige and Skoog agar) in a controlled environment.

-

Seedling Transfer: After a set period (e.g., 5-7 days), transfer uniform seedlings to the experimental growth system. This could be a hydroponic setup, sterile vermiculite, or a soil-based medium.

-

This compound Application: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO, sterile water) and dilute to the final desired concentrations (e.g., 5 nM, 10 nM, 50 nM) in the growth medium or irrigation solution. Apply the solutions to the plant roots. A control group should receive the same solution without this compound.

-

Incubation: Grow the plants in a controlled environment with defined light, temperature, and humidity conditions.

-

Harvesting and Data Collection: After a predetermined period, carefully harvest the plants. Separate shoots and roots. Measure parameters such as shoot and root fresh and dry weight, primary root length, lateral root number, and leaf area.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the observed differences between treatments.

Root Colonization Assay (Rhizobia and Mycorrhizae)

This protocol describes how to assess the impact of this compound on the colonization of roots by symbiotic microbes.

Methodology:

-

Inoculum Preparation: Prepare a suspension of the microbial inoculum (e.g., Rhizobium species, arbuscular mycorrhizal fungi spores) at a known concentration.

-

Plant Growth and Inoculation: Grow sterile seedlings as described in the Plant Growth Promotion Assay. At the time of transfer to the final growth medium (often a nutrient-limited medium to encourage symbiosis), inoculate the seedlings with the microbial suspension.

-

This compound Treatment: Incorporate this compound at various concentrations into the growth medium at the time of inoculation.

-

Harvesting: After a suitable incubation period to allow for colonization (e.g., 2-4 weeks), harvest the root systems.

-

Staining and Visualization:

-

For Rhizobia (Nodule Counting): Carefully wash the roots and count the number of nodules formed on the root system.

-

For Arbuscular Mycorrhizal Fungi (AMF):

-

Clear the roots by heating in 10% KOH.

-

Acidify the roots with 1% HCl.

-

Stain the fungal structures with a suitable stain such as trypan blue or ink-vinegar solution.

-

Destain the roots to reduce background staining.

-

Mount the stained root segments on a microscope slide and observe under a compound microscope.

-

-

-

Quantification:

-

Nodule number and dry weight.

-

AMF colonization: Use the grid-line intersect method to quantify the percentage of root length colonized by hyphae, arbuscules, and vesicles.

-

Gene Expression Analysis by RT-qPCR

This protocol details how to measure changes in gene expression in response to this compound treatment.

Methodology:

-

Plant Treatment and Tissue Collection: Treat plants with this compound as described in the Plant Growth Promotion Assay. At specific time points after treatment, harvest the target tissue (e.g., roots, leaves), immediately freeze it in liquid nitrogen, and store it at -80°C.

-

RNA Extraction: Extract total RNA from the plant tissue using a suitable kit or protocol (e.g., Trizol method, column-based kits).

-

RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (for purity and concentration) and gel electrophoresis or a bioanalyzer (for integrity).

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR):

-

Design or obtain validated primers for the target genes of interest (e.g., genes involved in hormone signaling, symbiosis, or defense) and for one or more stable reference genes for normalization.

-

Prepare the qPCR reaction mix containing cDNA, primers, and a fluorescent dye (e.g., SYBR Green).

-

Run the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between this compound-treated and control samples.

This compound in Plant Defense and Stress Response

Beyond its role in promoting growth and symbiosis, this compound may also be involved in plant defense and stress responses. As a microbial signal, it has the potential to act as a protectant or elicitor of plant defense mechanisms.[1][3] The observed crosstalk with ABA, a key hormone in abiotic stress responses, further suggests a role for this compound in mediating plant adaptation to environmental challenges.[1][3][4] Further research is needed to fully uncover the mechanisms by which this compound modulates plant immunity and stress tolerance.

Conclusion and Future Perspectives

This compound is a multifaceted signaling molecule with significant implications for plant-microbe interactions. Its ability to promote plant growth, influence symbiotic relationships, and potentially modulate stress responses makes it a molecule of great interest for sustainable agriculture and the development of novel biostimulants.

Future research should focus on:

-

Identifying the plant receptor(s) for this compound: This is a critical step in elucidating its signaling pathway.

-

Dissecting the downstream signaling cascade: Unraveling the molecular components that transduce the this compound signal within the plant cell.

-

Exploring its role in plant defense: Investigating the extent to which this compound can prime or induce plant immune responses against pathogens.

-

Field trials: Evaluating the efficacy of this compound as a plant growth promoter under agricultural field conditions.

A deeper understanding of this compound's mode of action will undoubtedly open new avenues for enhancing crop productivity and resilience in an environmentally sustainable manner.

References

- 1. Histochemical Staining and Quantification of Arbuscular Mycorrhizal Fungal Colonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Staining of Mycorrhizal Fungi (AMF) Colonized Roots — Research — Department of Plant Science [plantscience.psu.edu]

- 3. [PDF] Quantitative analysis of major plant hormones in crude plant extracts by high-performance liquid chromatography–mass spectrometry | Semantic Scholar [semanticscholar.org]

- 4. Quantitative analysis of major plant hormones in crude plant extracts by high-performance liquid chromatography–mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 5. Techniques To Study Stomatal Behavior and Transpiration in Plant Research – Botany with Parul [botanywithparul.com]

- 6. Rapid Staining Technique for Visualizing Arbuscular Mycorrhizal Fungi (AMF) Colonization in Legume Roots [protocols.io]

- 7. prometheusprotocols.net [prometheusprotocols.net]

Unveiling the Biological Spectrum of Lumichrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumichrome, a photolytic derivative of riboflavin (Vitamin B2), has emerged from the shadows of its well-known precursor to reveal a diverse and compelling range of biological activities. Once considered a mere degradation product, fundamental research has now illuminated its potential as a bioactive molecule with significant implications for oncology, microbiology, and agriculture. This in-depth technical guide synthesizes the current understanding of this compound's core biological functions, presenting key quantitative data, detailed experimental protocols, and visualized signaling pathways to support ongoing research and development efforts. This document serves as a comprehensive resource for scientists exploring the therapeutic and practical applications of this intriguing flavin.

Anti-Cancer Activity of this compound

This compound has demonstrated notable anti-proliferative and pro-apoptotic effects across various cancer cell lines. A key mechanism of action involves the activation of a p53-dependent mitochondrial pathway, highlighting its potential as a chemotherapeutic agent.

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been quantified using half-maximal inhibitory concentration (IC50) values, which are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| H460 | Non-small cell lung cancer | ~40-80 | [1] |

| A549 | Non-small cell lung cancer | ~40-80 | [1] |

| H292 | Non-small cell lung cancer | ~40-80 | [1] |

| HepG2 | Hepatocellular carcinoma | 7.7 µg/mL | [1] |

| MCF-7 | Breast Adenocarcinoma | >100 µg/mL | [1] |

| Colo-205 | Colorectal cancer | 23.9 µg/mL | [1] |

| HCT116 | Colorectal cancer | >100 µM | [1] |

| Normal Dermal Papilla Cells | Normal | ~70-95 | [1] |

Signaling Pathway: p53-Dependent Apoptosis

In lung cancer cells, this compound induces apoptosis through a signaling cascade initiated by the upregulation of the tumor suppressor protein p53.[1] This leads to the downregulation of the anti-apoptotic protein Bcl-2, shifting the balance towards pro-apoptotic signals.[1] The altered Bcl-2 family protein balance subsequently activates caspase-9, an initiator caspase in the intrinsic apoptotic pathway, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death.[1]

References

Methodological & Application

Lumichrome from Bacterial Cultures: Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the extraction of lumichrome, a fluorescent metabolite, from bacterial cultures. It details established protocols, quantitative data, and visual workflows to facilitate the production and purification of this compound for further study and application.

This compound, a yellow fluorescent compound, is a photolytic degradation product of riboflavin (Vitamin B2).[1][2][3] Beyond its role as a photodegradation product, this compound is also produced biologically by various microorganisms.[1][4][5] This has opened avenues for its biotechnological production, offering a simpler and more efficient alternative to chemical synthesis.[1][3] this compound has garnered interest for its potential applications as a photosensitizer and a fluorescent dye.[1][2][3]

This application note focuses on the efficient production of this compound using Microbacterium sp., a bacterial strain identified for its high productivity.[1] Two primary methods are detailed: a cultivation method and a resting cell method, both of which yield high quantities of pure this compound.[1][3]

Key Findings and Applications:

-

High-Yield Production: The described protocols, particularly with Microbacterium sp. strain TPU 3598, demonstrate remarkably high yields of this compound from riboflavin, reaching up to 98%.[1][3]

-

Simplified Purification: A key advantage of these methods is the straightforward purification process, which involves simple centrifugation and crystallization steps, eliminating the need for column chromatography.[1]

-

Potential Applications: this compound's photosensitizing properties make it a candidate for various applications, including as a fluorescent probe and for the inactivation of biological contaminants.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from the this compound production experiments using Microbacterium sp. strain TPU 3598.

Table 1: Comparison of this compound Production Methods [1][3]

| Method | Starting Riboflavin (g) | Produced this compound (g) | Yield (%) | Scale |

| Cultivation Method | 3.8 | 2.4 | 98 | 500 mL |

| Improved Cultivation Method | 7.6 | 4.7 | 96 | 500 mL |

| Resting Cell Method | 3.8 | 2.4 | 98 | 100 mL |

Table 2: Optimization of Cultivation Parameters for this compound Production [1]

| Parameter | Condition | This compound Yield (%) |

| Temperature | 16°C | 0.4 |

| 25°C | 14.3 | |

| 30°C | 98.5 | |

| 37°C | 4.9 | |

| pH | 5.0 | Low |

| 6.0 | Moderate | |

| 7.0 | Optimal | |

| 8.0 | High | |

| 9.0 | Moderate |

Experimental Protocols

The following are detailed protocols for the production and extraction of this compound from Microbacterium sp. strain TPU 3598.

Protocol 1: Cultivation Method for this compound Production

This method involves the direct cultivation of the bacteria in a medium containing riboflavin.

Materials:

-

Microbacterium sp. strain TPU 3598

-

Nutrient Medium (0.2% glucose, 0.3% Phytone peptone, 0.3% yeast extract, 0.1% K2HPO4, pH 7.0)

-

Riboflavin

-

Dimethyl sulfoxide (DMSO)

-

Sterile water

-

Centrifuge and appropriate tubes

-

Incubator shaker

Procedure:

-

Starter Culture: Inoculate a 10 mL starter culture of Microbacterium sp. strain TPU 3598 in nutrient medium and cultivate at 30°C for 16 hours with shaking.[1]

-

Production Culture: Inoculate the starter culture into 500 mL of fresh nutrient medium (pH 7.0) containing 3.8 g of riboflavin.[1]

-

Incubation: Cultivate the production culture at 30°C for 24 hours with shaking.[1]

-

Harvesting: After incubation, harvest the insoluble material, which includes the produced this compound and bacterial cells, by low-speed centrifugation (220 x g, 20 min, 4°C).[1]

-

Purification:

-

Dissolve the pellet containing this compound in 300 mL of DMSO at 80°C.[1]

-

Remove the remaining insoluble material by high-speed centrifugation (22,300 x g, 5 min, 25°C).[1]

-

Crystallize the this compound from the supernatant by adding 900 mL of water.[1]

-

Collect the crystallized this compound and dry it in vacuo.[1]

-

Protocol 2: Resting Cell Method for this compound Production

This method utilizes a concentrated suspension of bacterial cells to convert riboflavin to this compound.

Materials:

-

Microbacterium sp. strain TPU 3598 cells (wet weight)

-

10 mM Potassium Phosphate Buffer (KPB), pH 7.0

-

Riboflavin

-

Dimethyl sulfoxide (DMSO)

-

Sterile water

-

Centrifuge and appropriate tubes

-

Incubator shaker

Procedure:

-

Cell Suspension: Prepare a suspension of 20 g (wet weight) of Microbacterium sp. strain TPU 3598 cells in 100 mL of 10 mM potassium phosphate buffer (pH 7.0).[1][3]

-

Substrate Addition: Add 3.8 g of riboflavin to the cell suspension.[1][3]

-

Incubation: Incubate the mixture at 30°C for up to 30 hours with shaking. The conversion of riboflavin to this compound is typically complete within 24 hours.[1]

-

Harvesting and Purification: Follow the same harvesting and purification steps as described in Protocol 1 (steps 4 and 5).[1]

Protocol 3: Quantification of this compound by HPLC

This protocol outlines the high-performance liquid chromatography (HPLC) method for quantifying this compound.[1]

HPLC System and Column:

-

HPLC Apparatus: Shimadzu LC-20AP or equivalent.[1]

-

Column: Cosmosil 5C18MS-II column (2.0 by 150 mm).[1]

Chromatographic Conditions:

-

Mobile Phase: 25% methanol in 10 mM acetate buffer, pH 4.5.[1]

-

Flow Rate: 0.4 ml/min.[1]

-

Column Temperature: 50°C.[1]

-

Detection Wavelength: 254 nm.[1]

Procedure:

-

Sample Preparation: Prepare samples by appropriately diluting the culture supernatant or the purified this compound solution in the mobile phase.

-

Injection: Inject the prepared sample into the HPLC system.

-

Analysis: Compare the retention time of the peak with that of an authentic this compound standard for identification and use the peak area for quantification against a standard curve.[1]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for this compound extraction.

References

- 1. Efficient Production of this compound by Microbacterium sp. Strain TPU 3598 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient production of this compound by Microbacterium sp. strain TPU 3598 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

Application Note: Quantification of Lumichrome in Plant Tissue by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note describes a robust and sensitive method for the quantification of lumichrome in various plant tissues using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with fluorescence detection. This compound, a photolytic degradation product of riboflavin (Vitamin B2), is a bioactive compound that can influence plant growth and development.[1] The accurate quantification of this compound is crucial for understanding its physiological roles. This protocol provides a detailed procedure for sample extraction, purification using solid-phase extraction (SPE), and subsequent chromatographic analysis. The method is suitable for researchers in plant biology, biochemistry, and natural product chemistry.

Introduction

This compound (7,8-dimethylalloxazine) is a naturally occurring flavin derivative found in plants and microorganisms.[1] It is primarily formed through the photoconversion of riboflavin when exposed to light.[2] Studies have indicated that this compound can act as a signaling molecule, affecting processes such as root development and stomatal conductance.[1] Given its bioactivity and its formation from a primary metabolite, a reliable analytical method is essential to quantify its endogenous levels in plant tissues.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of secondary metabolites in complex plant extracts.[3] When paired with a fluorescence detector, it offers exceptional sensitivity and selectivity, which is ideal for detecting trace amounts of fluorescent compounds like this compound in intricate biological matrices.[4][5] This note details a validated protocol, from sample preparation to final analysis, for the accurate measurement of this compound.

Experimental

Materials and Reagents

-

This compound standard (Sigma-Aldrich or equivalent)

-

HPLC-grade Methanol (MeOH)

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (HPLC grade)

-

Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg, 3 mL (e.g., Phenomenex Strata-X or equivalent)[6]

-

Syringe filters: 0.22 µm, PTFE or Nylon

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or Quaternary Pump

-

Autosampler

-

Column Thermostat

-

Fluorescence Detector (FLD)

-

Optional: Photodiode Array (PDA) or UV-Vis Detector

-

-

Analytical Column: Reverse-phase C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size)

-

SPE Vacuum Manifold

-

Centrifuge

-

Freeze-dryer (Lyophilizer)

-

Grinder/Homogenizer (e.g., bead beater or mortar and pestle)

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol. Store at -20°C in an amber vial.

-

Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 ng/mL) by serially diluting the working stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A).

Sample Preparation and Extraction

Critical Consideration: Riboflavin is readily converted to this compound upon light exposure.[2] All sample handling and extraction steps must be performed under dim or amber light to prevent artificial inflation of this compound levels.

-

Harvesting and Stabilization: Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilization: Freeze-dry the tissue until a constant weight is achieved. This prevents degradation and aids in efficient grinding.

-

Homogenization: Grind the lyophilized tissue to a fine, homogenous powder using a pre-chilled mortar and pestle or a bead beater.

-

Extraction:

-

Accurately weigh approximately 100 mg of the dried powder into a microcentrifuge tube.

-

Add 1.5 mL of 80% aqueous methanol (v/v).

-

Vortex thoroughly and sonicate for 15 minutes in a cold water bath.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant into a new tube.

-

Repeat the extraction on the pellet with another 1.0 mL of 80% methanol and combine the supernatants.

-

-

Solid-Phase Extraction (SPE) Cleanup: SPE is used to remove interfering compounds like sugars and highly polar molecules.[6]

-

Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of HPLC-grade water.[6] Do not let the cartridge run dry.

-

Loading: Dilute the combined supernatant with water to reduce the methanol concentration to <10%. Load the diluted extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water to remove highly polar interferences.[1]

-

Elution: Elute the this compound and other retained compounds with 2 mL of methanol into a clean collection tube.[1]

-

-

Final Preparation:

-

Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 200 µL of the initial mobile phase.

-

Vortex to dissolve and filter through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Method

The following parameters provide a robust starting point for the analysis. Optimization may be required depending on the specific plant matrix and available instrumentation.

| Parameter | Condition |

| Column | C18 Reverse-Phase, 150 mm × 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5% to 40% B; 15-18 min: 40% to 95% B; 18-20 min: 95% B; 20-21 min: 95% to 5% B; 21-25 min: 5% B (Re-equilibration) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection (FLD) | Excitation: 355 nm Emission: 470 nm[4][5] |

| Detection (UV-Vis) | Optional: 355 nm for primary analysis or monitor multiple wavelengths (e.g., 222 nm, 266 nm, 355 nm) if using a PDA detector. |

Data Analysis and Quantification

-

Identification: Identify the this compound peak in the sample chromatograms by comparing its retention time with that of a pure this compound standard.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Perform a linear regression to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Calculation: Use the peak area of this compound from the sample chromatogram and the calibration curve equation to calculate its concentration in the injected sample. Account for the dilution and concentration factors from the sample preparation protocol to determine the final concentration in the original plant tissue (e.g., in µg/g dry weight).

Method Performance Characteristics

The following table summarizes typical performance data for this method. These values should be validated in-house.

| Parameter | Result |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | ~1 ng/mL |

| Limit of Quantification (LOQ) | ~5 ng/mL |

| Precision (RSD%) | < 5% (Intra-day), < 8% (Inter-day) |

| Recovery | 88% - 97% |

Visual Diagrams

Caption: Experimental workflow for this compound quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. Photoconversion of Riboflavin to this compound in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photophysics of this compound in anionic and cationic micellar media - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14998J [pubs.rsc.org]

- 5. Absorption and emission spectroscopic characterization of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Separation of Lumichrome and Riboflavin by Thin-Layer Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique widely used for the separation, identification, and purification of compounds. This application note provides detailed protocols for the separation of riboflavin (Vitamin B2) and its photodegradation product, lumichrome, using TLC. Riboflavin is a light-sensitive vitamin, and its degradation to this compound is a critical parameter in pharmaceutical stability studies and food science. The methods described herein are applicable for routine analysis, reaction monitoring, and qualitative assessment of these compounds in various sample matrices.

The separation principle of TLC relies on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material on a solid support) and a mobile phase (a solvent or solvent mixture). Due to differences in their polarity, riboflavin and this compound exhibit different affinities for the stationary and mobile phases, enabling their separation. Riboflavin, with its ribityl side chain, is more polar than this compound and therefore interacts more strongly with a polar stationary phase like silica gel. Consequently, it moves a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value. This compound, being less polar, travels further with the mobile phase, yielding a higher Rf value.

Experimental Protocols

This section details two established methods for the separation of this compound and riboflavin using different stationary and mobile phases.

Method 1: Separation on Silica Gel Plates

This is the most common method for separating these two compounds.

2.1.1. Materials and Reagents

-

Stationary Phase: Pre-coated TLC plates, Silica Gel 60 F254 (glass or aluminum backing). The F254 indicator facilitates visualization under UV light.

-

Mobile Phase: Chloroform : Methanol : Water (17.5 : 12.5 : 1.5, v/v/v).

-

Sample Solvent: Methanol.

-

Standards: Riboflavin and this compound reference standards.

-

Apparatus:

-

TLC developing chamber

-

Capillary tubes or micropipettes for spotting

-

UV lamp (254 nm and 365 nm)

-

Drying oven or hairdryer

-

2.1.2. Protocol

-

Chamber Saturation: Line the inside of the TLC developing chamber with filter paper. Pour the mobile phase into the chamber to a depth of about 0.5-1 cm. Close the chamber and allow it to saturate for at least 30 minutes. This ensures a vapor-rich environment, leading to better and more reproducible separation.

-

Sample Preparation:

-

Standards: Prepare standard solutions of riboflavin and this compound in methanol at a concentration of approximately 1 mg/mL.

-

Unknown Samples: For samples from bacterial cultures, centrifuge the culture at 10,000 x g for 10 minutes to pellet the cells. Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove salts and other polar impurities. Elute the riboflavin and this compound from the cartridge with methanol.[1] All operations involving riboflavin should be conducted under low light conditions to prevent photodegradation.[1]

-

-

Spotting: Using a capillary tube or micropipette, carefully spot the standard and sample solutions on the TLC plate, about 1.5 cm from the bottom edge. The spots should be small and concentrated. Allow the solvent to evaporate completely between applications.

-

Development: Place the spotted TLC plate into the saturated developing chamber. Ensure the solvent level is below the spots. Close the chamber and allow the mobile phase to ascend the plate by capillary action.

-

Drying: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood or with the aid of a hairdryer.

-

Visualization:

-

View the dried plate under a UV lamp.

-

At 254 nm, on a plate with a fluorescent indicator, both compounds will appear as dark spots against a green fluorescent background.

-

Under long-wave UV light (365 nm), this compound exhibits a characteristic sky-blue fluorescence, while riboflavin shows a yellow-green fluorescence.

-

-

Analysis: Circle the spots with a pencil and calculate the Rf value for each spot using the following formula:

-

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

-

This compound will have a higher Rf value (top spot) compared to riboflavin (bottom spot).[1]

-

Method 2: Separation on Cellulose Plates

This method provides an alternative to silica gel, utilizing a different stationary phase.

2.2.1. Materials and Reagents

-

Stationary Phase: Pre-coated TLC plates, Cellulose.

-

Mobile Phase Options:

-

1-Butanol : Acetic Acid : Water (40 : 10 : 50, v/v/v, use the organic phase).

-

1-Butanol : 1-Propanol : Acetic Acid : Water (50 : 30 : 2 : 18, v/v/v).

-

-

Other materials and reagents are the same as in Method 1.

2.2.2. Protocol

The protocol for sample preparation, spotting, development, drying, and visualization is the same as described in Method 1. The choice of mobile phase will depend on the desired separation and resolution.

Data Presentation

The following table summarizes the expected qualitative and quantitative data for the TLC separation of this compound and riboflavin. Note that exact Rf values can vary slightly depending on experimental conditions such as temperature, chamber saturation, and the specific batch of TLC plates.

| Compound | Stationary Phase | Mobile Phase | Expected Relative Rf Value | Visualization Characteristics |

| This compound | Silica Gel | Chloroform:Methanol:Water (17.5:12.5:1.5) | Higher (Top Spot) | Dark spot at 254 nm; Sky-blue fluorescence at 365 nm |

| Riboflavin | Silica Gel | Chloroform:Methanol:Water (17.5:12.5:1.5) | Lower (Bottom Spot) | Dark spot at 254 nm; Yellow-green fluorescence at 365 nm |

| This compound | Cellulose | 1-Butanol:Acetic Acid:Water (40:10:50, organic phase) | To be determined experimentally | Dark spot at 254 nm; Sky-blue fluorescence at 365 nm |

| Riboflavin | Cellulose | 1-Butanol:Acetic Acid:Water (40:10:50, organic phase) | To be determined experimentally | Dark spot at 254 nm; Yellow-green fluorescence at 365 nm |

| This compound | Cellulose | 1-Butanol:1-Propanol:Acetic Acid:Water (50:30:2:18) | To be determined experimentally | Dark spot at 254 nm; Sky-blue fluorescence at 365 nm |

| Riboflavin | Cellulose | 1-Butanol:1-Propanol:Acetic Acid:Water (50:30:2:18) | To be determined experimentally | Dark spot at 254 nm; Yellow-green fluorescence at 365 nm |

Visualizations

The following diagrams illustrate the key workflows and relationships in the TLC separation of this compound and riboflavin.

Caption: Experimental workflow for TLC separation.

Caption: Principle of separation on a silica gel plate.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Lumichrome and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumichrome (7,8-dimethylalloxazine) is a fluorescent, yellow, solid organic compound derived from the degradation of riboflavin (vitamin B2) through exposure to light or enzymatic activity by various microorganisms[1][2]. It is not only a metabolite but also a signaling molecule in diverse biological systems. This compound has been shown to act as a quorum-sensing mimic in bacteria, activating the LasR receptor in Pseudomonas aeruginosa[3]. Furthermore, it plays a role in plant growth promotion by influencing root respiration and overall biomass[4][5]. The analysis of this compound and its metabolites, such as 7- and 8-carboxythis compound found in urine, is crucial for understanding its biological functions, metabolic pathways, and potential applications in drug development and agriculture[6]. This document provides detailed protocols for the extraction and quantitative analysis of this compound and its metabolites from various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the biological matrix and environmental conditions. The following tables summarize the reported concentrations of this compound in different samples.

| Biological Matrix | Organism/Condition | Concentration Range | Reference |

| Bacterial Culture Supernatant | Sinorhizobium meliloti | 0.1 - 15 nM | [7] |

| Plant Tissue | Corn (Zea mays L.) shoots (after irradiation) | Equivalent to 2.5% of total free flavin | |

| Bacterial Culture | Microbacterium sp. TPU 3598 | 9.9 mmol from 10.1 mmol of riboflavin (in 500 ml) | [8] |

| Bacterial Culture | Devosia riboflavina ATCC 9526 | 64.5 mg from 100 mg of riboflavin (in 100 ml) | [8] |

Experimental Protocols

Protocol 1: Extraction of this compound from Microbial Culture Supernatant

This protocol is adapted from methods for the purification of this compound produced by Microbacterium sp.[8].

Materials:

-

Microbial culture supernatant

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Centrifuge tubes (50 mL)

-

Centrifuge

-

Vortex mixer

-

Water bath or incubator at 80°C

Procedure:

-

Centrifuge the microbial culture at a low speed (e.g., 220 x g) for 20 minutes at 4°C to separate the bacterial cells from the insoluble material containing this compound[8].

-

Discard the supernatant containing the cells.

-

To the pellet containing the insoluble material, add a sufficient volume of DMSO to dissolve the this compound (e.g., 300 mL for a 500 mL original culture volume)[8].

-

Incubate the mixture at 80°C to facilitate the dissolution of this compound in DMSO[8].

-

Centrifuge the DMSO solution at a high speed (e.g., 22,300 x g) for 5 minutes at 25°C to remove any remaining insoluble impurities[8].

-

Transfer the supernatant containing the dissolved this compound to a clean tube.

-

To crystallize the this compound, add water to the DMSO solution (e.g., a 1:3 ratio of DMSO to water)[8].

-

Collect the crystallized this compound by centrifugation.

-

Dry the purified this compound under vacuum[8].

-

For LC-MS/MS analysis, dissolve the dried this compound in an appropriate solvent such as a mixture of acetonitrile and water.

Protocol 2: Extraction of this compound and its Metabolites from Plasma/Serum

This protocol is a general method for the extraction of small molecules from plasma or serum using protein precipitation, which is suitable for the analysis of this compound and its metabolites.

Materials:

-

Plasma or serum sample

-

Acetonitrile, ice-cold

-

Internal standard solution (e.g., isotopically labeled this compound)

-

Microcentrifuge tubes (1.5 mL)

-

Microcentrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

Procedure:

-

Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant without disturbing the protein pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

Protocol 3: Quantitative Analysis by LC-MS/MS

This protocol provides a starting point for developing a quantitative LC-MS/MS method for this compound and its carboxymetabolites.

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is recommended for good separation of flavins[4].

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

MRM Transitions (Proposed):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 243.1 | 199.1 | 25 |

| 7-Carboxythis compound | 273.1 | 229.1 | 20 |

| 8-Carboxythis compound | 273.1 | 229.1 | 20 |

Note: The fragmentation of carboxylumichromes would likely involve the loss of CO2 (44 Da) from the carboxyl group. The proposed product ion (m/z 229.1) corresponds to the loss of CO2 from the precursor ion. These transitions need to be optimized for the specific instrument used.

Signaling and Metabolic Pathways

Metabolic Pathway of this compound

This compound is formed from the degradation of riboflavin, a process that can be initiated by light or catalyzed by enzymes in bacteria[1][2]. Further metabolism of this compound can lead to the formation of carboxylumichromes, which have been identified as urinary metabolites in rats, likely resulting from the action of intestinal microflora[6].

Caption: Metabolic conversion of Riboflavin to this compound and its metabolites.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the general workflow for the quantitative analysis of this compound and its metabolites from biological samples using LC-MS/MS.

Caption: General workflow for the LC-MS/MS analysis of this compound.

Signaling Pathway of this compound in Bacterial Quorum Sensing

This compound has been identified as a signaling molecule that can mimic bacterial N-acyl homoserine lactone (AHL) signals and activate the LasR quorum-sensing receptor in Pseudomonas aeruginosa[3]. This interaction can influence gene expression in the bacterial population.

Caption: this compound signaling in bacterial quorum sensing via the LasR receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The vitamin riboflavin and its derivative this compound activate the LasR bacterial quorum-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Rhizosphere ecology of this compound and riboflavin, two bacterial signal molecules eliciting developmental changes in plants [frontiersin.org]

- 5. Rhizosphere ecology of this compound and riboflavin, two bacterial signal molecules eliciting developmental changes in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urinary this compound-level catabolites of riboflavin are due to microbial and photochemical events and not rat tissue enzymatic cleavage of the ribityl chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Plant Growth Promoting Substance, this compound, Mimics Starch, and Ethylene-Associated Symbiotic Responses in Lotus and Tomato Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Production of this compound by Microbacterium sp. Strain TPU 3598 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lumichrome Solutions in Plant Growth Experiments

Introduction

Lumichrome (7,8-dimethylalloxazine) is a naturally occurring metabolite of riboflavin, often produced by symbiotic microorganisms in the plant rhizosphere, such as Rhizobium spp.[1][2]. It has emerged as a significant signaling molecule that can elicit substantial developmental changes in both monocot and dicot plant species at very low concentrations[3][4][5]. Research has demonstrated its role in promoting plant growth, including increased biomass accumulation, enhanced leaf area, and early leaf initiation[2][6]. However, the physiological effects of this compound are highly concentration-dependent, with stimulatory effects observed at nanomolar concentrations and inhibitory responses at higher levels[2][3][4][5].

These application notes provide detailed protocols for the preparation and application of this compound solutions for plant growth experiments, aimed at researchers in plant biology, agronomy, and drug development.

Physicochemical Properties of this compound

A clear understanding of this compound's properties is crucial for preparing stable and effective experimental solutions.

| Property | Description | Citations |

| Molecular Formula | C₁₂H₁₀N₄O₂ | [7] |

| Molecular Weight | 242.23 g/mol | [7] |

| Appearance | Pale Yellow to Yellow Solid/Powder | [7][8] |

| Solubility | Slightly soluble in DMSO and aqueous base. Very slightly soluble in water. Soluble in chloroform, dichloromethane, ethyl acetate, and acetone. | [1][8][9][10] |

| Stability | Stable under standard conditions. Incompatible with strong oxidizing agents. | [7][8] |

| Storage (Stock Solution) | Store at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [1] |

Data Presentation: Effects of this compound on Plant Growth

The following table summarizes the observed effects of various this compound concentrations on different plant species as reported in the literature.

| Plant Species | This compound Concentration | Application Method | Observed Effects | Citations |

| Cowpea, Soybean | 5 nM | Root application | Early initiation of trifoliate leaves, expansion of unifoliate and trifoliate leaves, increased stem elongation, and greater biomass. | [3][4][11] |

| Maize, Sorghum, Millet | 5 nM | Root application | Increased leaf area, shoot biomass, and total biomass. | [3][11] |

| Alfalfa (Medicago sativa) | 5 nM | Root application or seed soak | Increased whole-plant dry matter by 8-18%; significant increases observed in shoot dry weight. | [12] |

| Lotus (Lotus japonicus), Tomato (Solanum lycopersicum) | 5 nM | Root drenching and/or foliar mist | Significant enhancement of biomass. | [13] |

| Cowpea, Lupin | 10 nM | Root application (44h) | Increased stomatal conductance and leaf transpiration. | [3][4][11] |

| Bambara groundnut, Soybean, Maize | 10 nM | Root application (44h) | Decreased stomatal conductance and leaf transpiration. | [3][4][11] |

| Cowpea, Soybean | 50 nM | Root application | Depressed root development and reduced growth of unifoliate and second trifoliate leaves. | [2][3][4][5][11] |

| Soybean (field-grown) | 1 µM (10⁻⁶ M) | Foliar application | Significantly increased shoot and total dry matter yield. | [2] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 µM)

This protocol details the preparation of a concentrated stock solution that can be diluted to working concentrations for various experiments.

Materials:

-

This compound (CAS 1086-80-2)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Stir plate and magnetic stir bar

-

Sterile microcentrifuge tubes or vials

-

Sterile water (autoclaved or 0.22 µm filtered)

Procedure:

-

Solvent Preparation: Prepare a solvent mixture of Methanol and 1 M HCl in a 49:1 ratio (v/v). For example, mix 49 mL of methanol with 1 mL of 1 M HCl.

-

Weighing this compound: Accurately weigh 2.42 mg of this compound powder and place it into a sterile glass container.

-

Dissolution: Add 100 mL of the prepared methanol/HCl solvent to the this compound powder to achieve a final concentration of 100 µM.

-

Stirring: Place a magnetic stir bar in the solution and stir on a stir plate for approximately 2 hours to ensure complete dissolution.[12]

-

Aliquoting and Storage:

-

Aliquot the 100 µM stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

For short-term storage (up to 1 month), store the aliquots at -20°C.[1]

-

For long-term storage (up to 6 months), store the aliquots at -80°C.[1]

-

Note: One study suggests storing the solution at -20°C for 24-48 hours before its first use.[12]

-

Protocol 2: Application of this compound in Hydroponic Systems

This protocol describes how to apply this compound to plants grown in a hydroponic setup.

Materials:

-

100 µM this compound stock solution (from Protocol 1)

-

Hydroponic system with nutrient solution (e.g., Hoagland or Murashige and Skoog)[13]

-

Plants established in the hydroponic system

-

pH meter and EC meter

Procedure:

-

System Preparation: Ensure your hydroponic system is clean and plants are properly established. The nutrient solution should be freshly prepared and aerated.

-

Calculating Dilution: Determine the final volume of your hydroponic reservoir. Calculate the volume of the 100 µM stock solution needed to achieve the desired final concentration (e.g., 5 nM).

-

Example for a 10 L reservoir to achieve a 5 nM final concentration:

-

V₁M₁ = V₂M₂

-

V₁ * (100 x 10⁻⁶ M) = (10 L) * (5 x 10⁻⁹ M)

-

V₁ = (10 * 5 x 10⁻⁹) / (100 x 10⁻⁶) = 0.0005 L = 0.5 mL

-

Add 0.5 mL of the 100 µM stock solution to the 10 L reservoir.

-

-

-

Application:

-

Slowly add the calculated volume of this compound stock solution to the hydroponic reservoir while the solution is being circulated or aerated to ensure even distribution.

-

Prepare a control group of plants with a hydroponic solution containing an equivalent amount of the methanol/HCl solvent without this compound.

-

-

Monitoring:

-

Monitor the pH and electrical conductivity (EC) of the nutrient solution daily and adjust as necessary.

-

Replace the nutrient solution (with or without this compound) on a regular schedule (e.g., weekly) to ensure nutrient availability and stable this compound concentration.

-

-

Data Collection: Collect data on plant growth parameters (e.g., height, leaf area, biomass) and physiological responses at predetermined time points.

Protocol 3: this compound Application as a Seed Treatment

This protocol provides a method for treating seeds with this compound prior to germination to assess its effects on early seedling growth.

Materials:

-

100 µM this compound stock solution (from Protocol 1)

-

Sterile water

-

Seeds of the plant species of interest

-

Sterile petri dishes or beakers

-

Germination substrate (e.g., vermiculite, agar plates, filter paper)[12]

Procedure:

-

Prepare Treatment Solution: Dilute the 100 µM this compound stock solution with sterile water to the desired final concentration (e.g., 5 nM). Prepare a control solution with an equivalent amount of solvent.

-

Seed Sterilization: Surface-sterilize seeds according to standard protocols for the specific plant species to prevent microbial contamination.

-

Seed Soaking:

-

Place the sterilized seeds in the this compound treatment solution. Ensure the seeds are fully submerged.

-

Soak the seeds for a specified duration, for example, 2 hours.[12]

-

Simultaneously, soak a control batch of seeds in the control solution.

-

-

Planting:

-

Growth and Observation:

Visualizations

Experimental Workflow Diagram

Caption: Workflow for preparing and applying this compound solutions in plant experiments.

Proposed this compound Signaling Pathway

Caption: Proposed signaling pathway for this compound's effect on plant development.

References

- 1. glpbio.com [glpbio.com]

- 2. Frontiers | Rhizosphere ecology of this compound and riboflavin, two bacterial signal molecules eliciting developmental changes in plants [frontiersin.org]

- 3. Rhizosphere ecology of this compound and riboflavin, two bacterial signal molecules eliciting developmental changes in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rhizosphere ecology of this compound and riboflavin, two bacterial signal molecules eliciting developmental changes in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1086-80-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 1086-80-2 [chemicalbook.com]

- 9. This compound | CAS:1086-80-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. This compound and riboflavin are two novel symbiotic signals eliciting developmental changes in both monocot and dicot plant species [agris.fao.org]

- 12. Identification of this compound as a Sinorhizobium enhancer of alfalfa root respiration and shoot growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Plant Growth Promoting Substance, this compound, Mimics Starch, and Ethylene-Associated Symbiotic Responses in Lotus and Tomato Roots - PMC [pmc.ncbi.nlm.nih.gov]